6-Chloro-5-iodonicotinonitrile

CAS No.: 856213-95-1

Cat. No.: VC2670093

Molecular Formula: C6H2ClIN2

Molecular Weight: 264.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856213-95-1 |

|---|---|

| Molecular Formula | C6H2ClIN2 |

| Molecular Weight | 264.45 g/mol |

| IUPAC Name | 6-chloro-5-iodopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H |

| Standard InChI Key | WNFBAKJMIWPAIV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1I)Cl)C#N |

| Canonical SMILES | C1=C(C=NC(=C1I)Cl)C#N |

Introduction

Chemical Identity and Structure

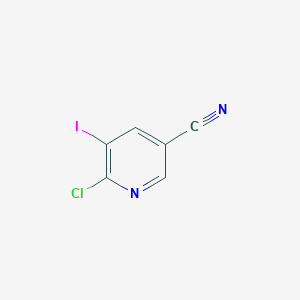

6-Chloro-5-iodonicotinonitrile, with the molecular formula C6H2ClIN2, is a substituted pyridine derivative featuring three key functional groups: a cyano (nitrile) group at position 3, a chlorine atom at position 6, and an iodine atom at position 5 of the pyridine ring. This arrangement of substituents creates a molecule with distinctive chemical properties and reactivity patterns characteristic of halogenated heterocycles.

Primary Structural Features

The molecular structure consists of a pyridine ring with three substituents:

-

A nitrile (-CN) group at position 3

-

An iodine atom at position 5

-

A chlorine atom at position 6

This particular arrangement of electron-withdrawing groups influences the compound's electronic distribution, making it valuable for various chemical transformations in synthetic applications. The presence of both halogen atoms (chlorine and iodine) provides opportunities for selective functionalization through various halogen-specific reactions.

Identification Parameters

The compound is characterized by several unique identifiers that allow for its unambiguous recognition in chemical databases and research literature. These parameters are essential for regulatory compliance and proper material tracking in laboratory and industrial settings.

Registry Numbers and Identifiers

Table 1: Primary Identification Parameters of 6-Chloro-5-iodonicotinonitrile

| Parameter | Value |

|---|---|

| CAS Number | 856213-95-1 |

| MDL Number | MFCD16710295 |

| PubChem ID | 51072043 |

| InChI Key | WNFBAKJMIWPAIV-UHFFFAOYSA-N |

| Catalog Identifiers | GF19396 (GlpBio) |

Nomenclature and Synonyms

The compound is known by several systematic and common names in scientific literature:

-

6-Chloro-5-iodonicotinonitrile (primary name)

-

3-Pyridinecarbonitrile, 6-chloro-5-iodo- (alternative name)

This diversity in nomenclature reflects the different chemical naming conventions applied to heterocyclic compounds, with each name emphasizing different structural aspects of the molecule.

Physical and Chemical Properties

The physical and chemical properties of 6-Chloro-5-iodonicotinonitrile determine its behavior in various environments and its potential applications in research and synthesis. These properties are crucial for developing appropriate handling protocols and predicting chemical reactivity.

Basic Physical Properties

Table 2: Physical Properties of 6-Chloro-5-iodonicotinonitrile

| Property | Value |

|---|---|

| Molecular Weight | 264.451 g/mol |

| Exact Mass | 263.89500 |

| Physical State | Solid (presumed based on similar compounds) |

| Color | Not specified in available data |

| Melting Point | Not available in current research |

| Boiling Point | Not available in current research |

| Density | Not available in current research |

| Flash Point | Not available in current research |

Chemical Properties

The chemical behavior of this compound is influenced by its structural components:

-

The nitrile group (-CN) serves as a potential site for nucleophilic attack and can be transformed into various functional groups including carboxylic acids, amides, and amines.

-

The iodine atom at position 5 provides a reactive site for metal-catalyzed coupling reactions (such as Suzuki, Sonogashira, or Negishi couplings).

-

The chlorine atom at position 6 offers an additional site for substitution reactions, though typically less reactive than the iodine position.

Calculated Properties

Table 3: Calculated Molecular Properties of 6-Chloro-5-iodonicotinonitrile

| Property | Value |

|---|---|

| Polar Surface Area (PSA) | 36.68000 |

| LogP | 2.21128 |

The LogP value of 2.21128 indicates moderate lipophilicity, suggesting the compound has a reasonable balance between water solubility and membrane permeability. This property is particularly relevant for potential applications in medicinal chemistry where absorption and distribution are important considerations.

Laboratory Applications and Solution Preparation

For research applications, precise solution preparation is essential. The compound is typically prepared in various concentrations depending on the specific experimental requirements.

Stock Solution Preparation Guidelines

Table 4: Solution Preparation Guide for Different Concentrations

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 3.7814 mL | 18.9071 mL | 37.8142 mL |

| 5 mM | 0.7563 mL | 3.7814 mL | 7.5628 mL |

| 10 mM | 0.3781 mL | 1.8907 mL | 3.7814 mL |

This table provides guidance for researchers preparing solutions of specific molarities using different starting quantities of the compound. The values represent the final volume of solution needed to achieve the desired concentration.

General Laboratory Usage Guidelines

When working with 6-Chloro-5-iodonicotinonitrile in research settings, several general recommendations apply:

-

Select appropriate solvents based on the compound's solubility profile

-

Store prepared solutions in separate aliquots to avoid repeated freeze-thaw cycles

-

For biological applications, ensure solvent compatibility with the experimental system

-

Shipping of the compound typically occurs with blue ice (evaluation samples) or at room temperature (larger quantities)

These guidelines help maintain the integrity of the compound during experimental procedures and storage.

Related Compounds and Structural Analogs

Understanding structural analogs provides context for the chemical behavior and potential applications of 6-Chloro-5-iodonicotinonitrile. Several closely related compounds have been identified in chemical databases.

Structural Analogs with Similarity Scores

Table 5: Structural Analogs of 6-Chloro-5-iodonicotinonitrile

| Compound | CAS Number | Similarity Score |

|---|---|---|

| 2,6-Dichloro-5-iodonicotinonitrile | 1353087-61-2 | 0.92 |

| 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 | 0.89 |

| 2-Chloro-5-iodonicotinonitrile | 766515-34-8 | 0.88 |

| 2-Chloro-3-iodoisonicotinonitrile | 908279-56-1 | 0.83 |

| (6-Chloro-5-iodopyridin-3-yl)methanol | 1360938-13-1 | 0.83 |

These similarity scores provide quantitative measures of structural relationships, with higher scores indicating greater structural similarity. These analogs may exhibit comparable reactivity patterns but with subtle differences in chemical behavior or physical properties.

Comparison with Other Halogenated Nicotinonitriles

Other halogenated derivatives, such as 6-Chloro-5-fluoronicotinonitrile (CAS: 1020253-14-8) and 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9), represent important comparison points for understanding the influence of different substituents on the properties of these heterocyclic compounds . The replacement of the iodine atom with fluorine or a methyl group significantly alters the reactivity, physical properties, and potential applications of these molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume